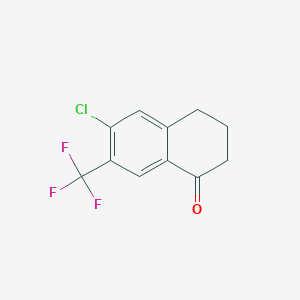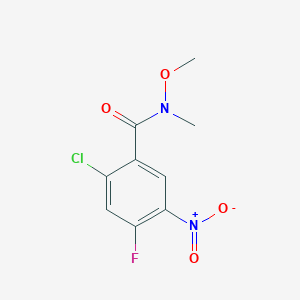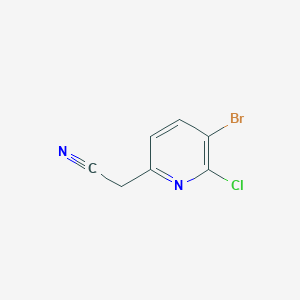![molecular formula C17H24N2O7 B12965149 (3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate](/img/structure/B12965149.png)
(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrofuro[3,4-d][1,3]dioxole ring system and a dihydropyrimidinyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity may be explored for developing new drugs or biological probes.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: Its chemical properties may be utilized in the development of new materials or industrial processes.
Mechanism of Action
The mechanism of action of (3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate: is unique due to its specific ring system and functional groups.
Similar compounds: Other compounds with similar ring systems or functional groups may include various tetrahydrofuro[3,4-d][1,3]dioxole derivatives and dihydropyrimidinyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H24N2O7 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
tert-butyl (3aR,4R,6S,6aR)-4-(2,4-dioxopyrimidin-1-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxole-6-carboxylate |
InChI |
InChI=1S/C17H24N2O7/c1-15(2,3)25-12(21)10-11-17(6,26-16(4,5)24-11)13(23-10)19-8-7-9(20)18-14(19)22/h7-8,10-11,13H,1-6H3,(H,18,20,22)/t10-,11+,13+,17+/m0/s1 |
InChI Key |
LLFLEXGWHBXTTK-RWYOIZDWSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](O[C@H]1N3C=CC(=O)NC3=O)C(=O)OC(C)(C)C)OC(O2)(C)C |
Canonical SMILES |
CC1(OC2C(OC(C2(O1)C)N3C=CC(=O)NC3=O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
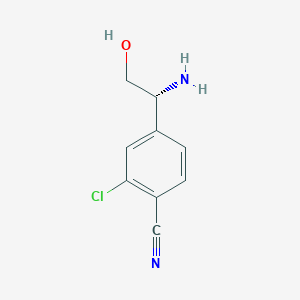
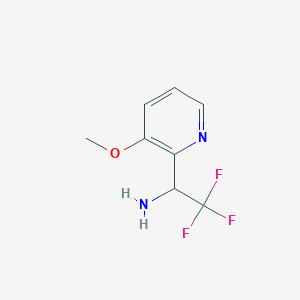
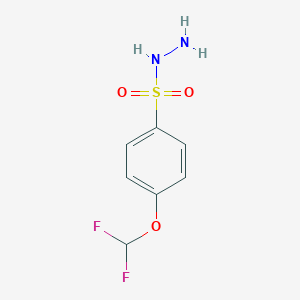
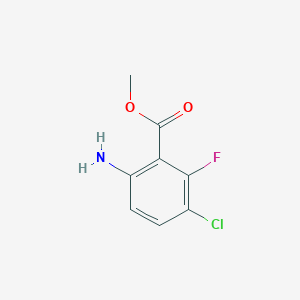
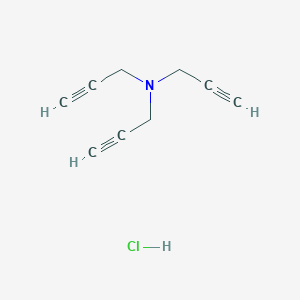
![(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12965112.png)
